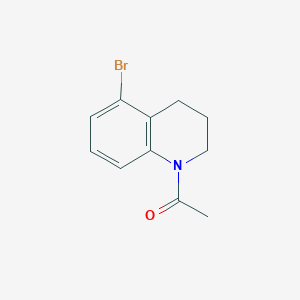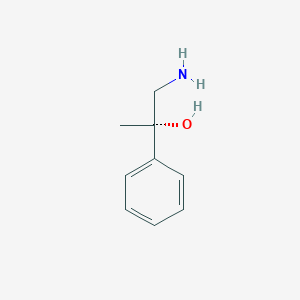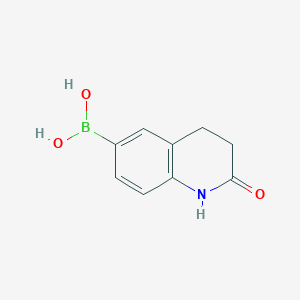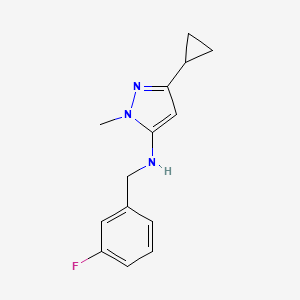
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is an organic compound with a unique structure that includes a bromine atom and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- typically involves the bromination of 3,4-dihydroquinoline derivatives. One common method includes the reaction of 3,4-dihydroquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and quinoline ring play crucial roles in its biological activity, allowing it to bind to enzymes or receptors and modulate their functions. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1(2H)-naphthalenone
- 5-Bromo-3,4-dihydro-1(2H)-pyridinyl-ethanone
- 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is unique due to its specific structure, which includes both a bromine atom and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications[5][5].
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)13-7-3-4-9-10(12)5-2-6-11(9)13/h2,5-6H,3-4,7H2,1H3 |
InChI Key |
MJTPDWMPMUQBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749920.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749930.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine](/img/structure/B11749938.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749945.png)

![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)

![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol](/img/structure/B11749970.png)
![(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine](/img/structure/B11749974.png)


![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750012.png)
